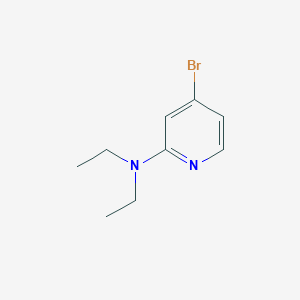

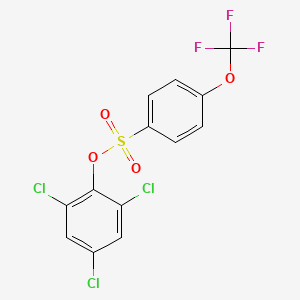

![molecular formula C10H9N3 B1520214 [2,4'-Bipyridin]-5-amine CAS No. 834881-89-9](/img/structure/B1520214.png)

[2,4'-Bipyridin]-5-amine

Descripción general

Descripción

2,4'-Bipyridin-5-amine, also known as dipyridamole, is a heterocyclic aromatic organic compound. It has been used in a variety of applications in the scientific research field, including as an inhibitor of the enzyme phosphodiesterase, as a vasodilator, and as an antiplatelet drug. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2,4'-bipyridin-5-amine.

Aplicaciones Científicas De Investigación

Photolabile Caging Groups for Amines :

- Ruthenium(II) bipyridyl complexes, including those related to 2,4'-Bipyridin-5-amine, have been used as photolabile protecting groups. These complexes are stable in water and release ligands upon irradiation with visible light, making them suitable for biological caged compounds (Zayat, Salierno, & Etchenique, 2006).

Amination of Aryl Halides Using Copper Catalysis :

- In organic synthesis, the amination of aryl halides using copper catalysis has been demonstrated, where compounds like 2,4'-Bipyridin-5-amine play a crucial role. This process features low catalyst loading, mild reaction temperatures, and efficient yields (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Synthesis of Bipyridine Analogues for Heavy-Metal Sensing :

- Novel bio-based solvents have been used for synthesizing polyfunctionalized bipyridines from amines. This method shows that 2,4'-Bipyridin-5-amine derivatives can detect heavy metals such as mercury(II), copper(II), and iron(III) ions (Tamargo, Rubio, Mohandoss, Shim, & Lee, 2021).

Synthesis of Schiff Bases and Their Antibacterial Properties :

- Schiff bases derived from 2,2’- bipyridyl-5,5’-dicarbaldehyde compounds, which are related to 2,4'-Bipyridin-5-amine, have been synthesized and characterized for their antibacterial properties. These compounds are also used in molecular catalysis, solar energy conversion, and as antineoplastic agents (Hoq, Karim, Arifuzzaman, & Mirza, 2015).

Electrochemiluminescence for Sensing Applications :

- Tris(bipyridine) Ruthenium(II) derivatives, closely related to 2,4'-Bipyridin-5-amine, have been used to create self-enhanced electrochemiluminescence nanorods. These are applied in biosensors for the detection of biomarkers such as N-acetyl-β-d-glucosaminidase, indicative of diabetic nephropathy (Wang, Yuan, Zhuo, Chai, & Yuan, 2016).

Functionalized, Water-Soluble BODIPY Derivatives :

- Research has been conducted on water-soluble 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) derivatives functionalized with an aryl iodide for organometallic couplings. These derivatives, which include 2,4'-Bipyridin-5-amine, are highly fluorescent probes in aqueous environments and have potential applications in biological imaging and sensing (Li, Han, Nguyen, & Burgess, 2008).

Nickel-Mediated Intramolecular Amination of Aryl Chlorides :

- An efficient use of an in situ generated Ni(0) catalyst, associated with 2,2'-bipyridine, demonstrates the intramolecular coupling of aryl chlorides with amines. This method has been applied to form various ring structures, showcasing the versatility of bipyridine derivatives in organic synthesis (Omar-Amrani, Thomas, Brenner, Schneider, & Fort, 2003).

Propiedades

IUPAC Name |

6-pyridin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISAYVZXCGRCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671774 | |

| Record name | [2,4'-Bipyridin]-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,4'-Bipyridin]-5-amine | |

CAS RN |

834881-89-9 | |

| Record name | [2,4'-Bipyridin]-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

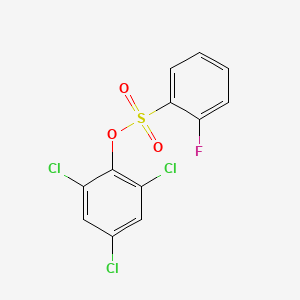

![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)

![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)